1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride
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Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H20ClNO3. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a tetrahydropyran moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride typically involves several steps. One common method includes the reaction of N-methoxy-N-methyl-4-tetrahydropyranylformamide with methylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is then gradually warmed to room temperature, followed by dilution with water and extraction with ethyl acetate .
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone or carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Research: It is employed in the study of biological pathways and mechanisms, often as a reagent or probe
Mechanism of Action
The exact mechanism of action for 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its activity .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride can be compared to other similar compounds, such as:
1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-(Tetrahydro-2H-pyran-4-yl)methylpiperidin-4-amine hydrochloride: This compound features an amine group instead of a carboxylic acid group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and functionality, making it valuable for various research applications.
Properties
IUPAC Name |
1-(oxan-4-yl)piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-11(14)9-2-1-5-12(8-9)10-3-6-15-7-4-10;/h9-10H,1-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBCRCCWWCYCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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